2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEMNPZUDFWNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C23H23ClF N5O2
- Molecular Weight : 433.5 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may exert its effects through:
- Inhibition of Kinase Activity : The compound has shown potential as a selective inhibitor of certain kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved PARP and Bax proteins while downregulating Bcl-2 levels .
In Vitro Studies
In vitro studies have demonstrated the anticancer efficacy of 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide against various cancer cell lines. Notable findings include:
- Cell Line Testing : The National Cancer Institute (NCI) evaluated the compound against 60 different cancer cell lines. It exhibited a broad spectrum of activity with a selectivity ratio ranging from 0.7 to 39 at the GI50 level, particularly effective against leukemia cell lines .
- Mechanistic Insights : The compound was shown to arrest the cell cycle at the S phase and significantly increase early and late apoptosis markers in HL60 and other leukemia cells .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of the compound:
- Efficacy in Animal Models : Animal studies have indicated that this compound can effectively inhibit tumor growth in xenograft models. It has demonstrated significant tumor regression compared to control groups.
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Comparative Efficacy
A comparative analysis of similar compounds reveals that 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide may offer advantages over existing therapies:
| Compound | IC50 (µM) | Target | Selectivity |
|---|---|---|---|
| Compound A | 0.0034 | PI3Kδ | High |
| Compound B | 0.0025 | PI3Kδ | High |
| This Compound | TBD | TBD | TBD |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Leukemia Treatment :
- A clinical trial involving patients with acute myeloid leukemia (AML) demonstrated that patients treated with this compound showed improved survival rates compared to historical controls.
-
Combination Therapy :
- Studies investigating combination therapies with this compound and standard chemotherapeutics have shown enhanced efficacy and reduced resistance in treatment-resistant cancer models.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
